5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Overview
Description
5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an amino group at the 5-position and a methyl group at the 3-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-amino-4-methylphenol with cyanogen bromide. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzoxazole ring.
Another method involves the reaction of 2-amino-4-methylphenol with phosgene or triphosgene, followed by cyclization under acidic conditions. This method requires careful handling of phosgene due to its toxicity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and safety considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides. The reactions are carried out under basic conditions to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives, depending on the nature of the nucleophile.
Scientific Research Applications
5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are evaluated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary depending on the specific derivative and its intended use. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methyl-1,3-benzoxazol-2(3H)-one: Similar structure but with a different substitution pattern.
5-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Amino-3-methyl-1,3-benzothiazol-2(3H)-one: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amino and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-3-methyl-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPPHIWSRUYRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634587 | |
Record name | 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-09-5 | |
Record name | 5-Amino-3-methyl-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99584-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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